1-Butyl-2-methylpyridinium hexafluorophosphate

Description

Properties

IUPAC Name |

1-butyl-2-methylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.F6P/c1-3-4-8-11-9-6-5-7-10(11)2;1-7(2,3,4,5)6/h5-7,9H,3-4,8H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOMYRUFDQXHHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049389 | |

| Record name | 1-Butyl-2-methylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268986-44-2 | |

| Record name | 1-Butyl-2-methylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Density and Viscosity of 1-butyl-2-methylpyridinium Hexafluorophosphate at Varying Temperatures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-butyl-2-methylpyridinium Hexafluorophosphate and its Significance

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, have positioned them as promising solvents and materials in a wide array of applications, including organic synthesis, catalysis, electrochemistry, and drug delivery.

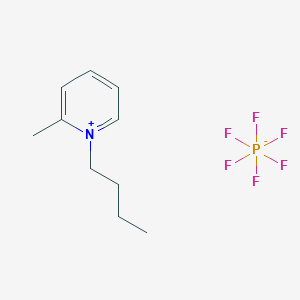

The subject of this guide, 1-butyl-2-methylpyridinium hexafluorophosphate, belongs to the pyridinium family of ionic liquids. The structure, shown in Figure 1, consists of a 1-butyl-2-methylpyridinium cation and a hexafluorophosphate anion. The arrangement and nature of these ions dictate the macroscopic properties of the IL, including its density and viscosity. Understanding how these properties change with temperature is of paramount importance for any practical application, as it influences mass transfer, reaction kinetics, and overall process design.

Figure 1. Chemical structure of 1-butyl-2-methylpyridinium hexafluorophosphate.

While experimental data for the density and viscosity of 1-butyl-2-methylpyridinium hexafluorophosphate is sparse, a 2018 study noted the absence of such data in the literature.[1] Therefore, this guide will utilize data from analogous pyridinium-based ILs to demonstrate the principles of characterization.

The Critical Role of Density and Viscosity in Ionic Liquid Applications

Density (ρ) is a fundamental thermophysical property that relates the mass of a substance to the volume it occupies. In the context of ILs, density is crucial for:

-

Process Design and Engineering: Accurate density data is essential for the design of reactors, storage tanks, and piping systems.

-

Molar Property Calculations: Density is required to calculate other important properties such as molar volume and excess molar volume in mixtures.

-

Understanding Intermolecular Interactions: The temperature dependence of density provides insights into the packing efficiency and intermolecular forces within the liquid.

Viscosity (η) is a measure of a fluid's resistance to flow. For ionic liquids, viscosity is a critical parameter due to the often-high values observed, which can be a limiting factor in their application. Key aspects influenced by viscosity include:

-

Mass Transfer and Reaction Rates: High viscosity can impede the diffusion of reactants and products, thereby slowing down reaction rates.

-

Mixing and Pumping: Significant energy input may be required to mix and pump highly viscous ILs, impacting process economics.

-

Electrochemical Performance: In electrochemical applications, high viscosity can limit ionic conductivity, reducing the efficiency of devices like batteries and capacitors.

The strong temperature dependence of viscosity in ionic liquids necessitates a thorough characterization across the intended operating temperature range.

Experimental Determination of Density and Viscosity

The accurate measurement of density and viscosity requires carefully selected and calibrated instrumentation. The following protocols are standard in the field and provide a self-validating system for obtaining reliable data.

Density Measurement Protocol

A common and highly accurate method for determining the density of liquids is through the use of a vibrating tube densimeter.[2][3][4][5]

Principle of Operation: The instrument measures the oscillation period of a U-shaped tube filled with the sample. The density of the sample is directly related to the square of the oscillation period. Modern instruments automatically correct for the viscosity of the sample.[2][4][5]

Step-by-Step Methodology:

-

Sample Preparation: Prior to measurement, the ionic liquid sample must be thoroughly dried under vacuum to remove any absorbed water, as water content can significantly affect density.[6] The water content should be verified using Karl Fischer titration.[2][4][6]

-

Calibration: The densimeter must be calibrated over the desired temperature range using certified reference standards, typically dry air and ultrapure water.[2][3][4][5]

-

Temperature Control: The sample is introduced into the measurement cell, and the temperature is precisely controlled using a Peltier thermostat. Measurements should be taken at regular temperature intervals, allowing the system to equilibrate at each setpoint.

-

Data Acquisition: At each temperature, multiple readings of the oscillation period are taken and averaged to ensure reproducibility. The instrument's software then calculates the density.

-

Data Validation: The calibration should be re-checked periodically with a known standard to ensure the instrument's accuracy has not drifted.

Diagram of the Density Measurement Workflow

Caption: Workflow for accurate density measurement of ionic liquids.

Viscosity Measurement Protocol

The viscosity of ionic liquids can be measured using various techniques, including rotational rheometers, falling-ball viscometers, and capillary viscometers.[7][8] For a wide range of viscosities, a rotational rheometer is a versatile and accurate choice.

Principle of Operation: A rotational rheometer measures the torque required to rotate a spindle at a constant angular velocity while it is submerged in the sample fluid. The viscosity is then calculated from the torque, angular velocity, and the geometry of the spindle.

Step-by-Step Methodology:

-

Sample Preparation: As with density measurements, the IL sample must be dried and its water content quantified.

-

Instrument Setup and Calibration: The rheometer is equipped with an appropriate measurement geometry (e.g., cone-plate or parallel-plate). The instrument is calibrated using certified viscosity standards.

-

Temperature Control: A precise temperature control system, often a Peltier plate, is used to maintain the sample at the desired temperature.

-

Shear Rate Sweep: At each temperature, the viscosity is measured over a range of shear rates to determine if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian. Most ionic liquids exhibit Newtonian behavior.[9]

-

Temperature Ramp: The viscosity is then measured at various temperatures, allowing the sample to equilibrate at each setpoint.

-

Data Analysis: The viscosity data is plotted as a function of temperature.

Diagram of the Viscosity Measurement Workflow

Caption: Workflow for accurate viscosity measurement of ionic liquids.

Expected Temperature Dependence of Density and Viscosity

Based on extensive studies of other ionic liquids, the density and viscosity of 1-butyl-2-methylpyridinium hexafluorophosphate are expected to follow predictable trends with temperature.

Density as a Function of Temperature

The density of ionic liquids typically exhibits a linear decrease with increasing temperature. This is due to the expansion of the liquid as the kinetic energy of the ions increases, leading to a larger average distance between them. This linear relationship can be described by the following equation:

ρ = a + bT

where ρ is the density, T is the temperature, and a and b are empirical constants.

Illustrative Data:

To illustrate this trend, the following table presents density data for the closely related ionic liquid, 1-butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide ([C4C1Py][NTf2]).[2][4]

| Temperature (K) | Density (g/cm³) |

| 298.15 | 1.434 |

| 303.15 | 1.430 |

| 308.15 | 1.426 |

| 313.15 | 1.422 |

| 318.15 | 1.418 |

| 323.15 | 1.414 |

Data extracted from literature for illustrative purposes.[2][4]

Viscosity as a Function of Temperature

The viscosity of ionic liquids decreases non-linearly and significantly with increasing temperature. This is because the increased thermal energy allows the ions to overcome the intermolecular forces (van der Waals forces, hydrogen bonds, and electrostatic interactions) that hinder flow.

The temperature dependence of viscosity for many ionic liquids is well-described by the Vogel-Fulcher-Tammann (VFT) equation:

η = η₀ * exp(B / (T - T₀))

where η is the viscosity, T is the absolute temperature, and η₀, B, and T₀ are fitting parameters. The VFT equation is often superior to the simpler Arrhenius model for describing the viscosity of liquids over a wide temperature range, especially for those that exhibit "fragile" glass-forming behavior, which is common for ionic liquids.

Illustrative Data:

The following table shows the viscosity of 1-butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide ([C4C1Py][NTf2]) at various temperatures.[2][4]

| Temperature (K) | Viscosity (mPa·s) |

| 298.15 | 72.4 |

| 303.15 | 59.8 |

| 308.15 | 49.6 |

| 313.15 | 41.5 |

| 318.15 | 35.0 |

| 323.15 | 29.8 |

Data extracted from literature for illustrative purposes.[2][4]

Theoretical Interpretation and Modeling

The experimental data for density and viscosity can be further analyzed using theoretical models to gain deeper insights into the physicochemical properties of the ionic liquid.

Modeling Density: Molar Volume and Thermal Expansion

From the experimental density data, the molar volume (Vm) can be calculated using the following equation:

Vm = M / ρ

where M is the molar mass of the ionic liquid. The temperature dependence of the molar volume can be used to calculate the coefficient of thermal expansion (αp), which quantifies the fractional change in volume per unit change in temperature at constant pressure:

αp = (1/Vm) * (∂Vm/∂T)p

A higher coefficient of thermal expansion suggests weaker intermolecular interactions.

Modeling Viscosity: The Vogel-Fulcher-Tammann (VFT) Model

As mentioned, the VFT equation is a powerful tool for modeling the temperature dependence of viscosity in ionic liquids. The parameters obtained from fitting the experimental data to the VFT equation have physical significance:

-

η₀: The pre-exponential factor, representing the theoretical viscosity at infinite temperature.

-

B: A parameter related to the activation energy for viscous flow.

-

T₀: The Vogel temperature or ideal glass transition temperature, at which the viscosity is predicted to become infinite.

The VFT model provides a more accurate representation of viscosity over a broad temperature range compared to the simpler Arrhenius equation, which often fails to capture the curvature in the log(η) vs. 1/T plot for ionic liquids.

Logical Relationship between Experimental Data and Theoretical Models

Caption: From experimental data to theoretical insights.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive framework for the characterization of the density and viscosity of 1-butyl-2-methylpyridinium hexafluorophosphate as a function of temperature. While direct experimental data for this specific ionic liquid remains to be published, the methodologies and expected trends have been thoroughly discussed using data from closely related compounds. The protocols for density and viscosity measurements presented here are robust and provide a clear path for researchers to generate high-quality, reliable data.

The accurate determination of these fundamental properties is a critical first step in the rational design and implementation of ionic liquids in various technological applications. It is our hope that this guide will serve as a valuable resource for scientists and engineers working in this exciting field and will encourage the further characterization of novel ionic liquids to unlock their full potential.

References

-

Chaban, V. V., & Prezhdo, O. V. (2018). A New Atomistic Force Field for Pyridinium-Based Ionic Liquids: Reliable Transport Properties. arXiv preprint arXiv:1802.04543. [Link]

-

Gacino, F. M., et al. (2011). On the Viscosity of Pyridinium Based Ionic Liquids: An Experimental and Computational Study. The Journal of Physical Chemistry B, 115(39), 11483-11494. [Link]

-

Tomida, D., et al. (2007). Viscosity of 1-Butyl-3-methylimidazolium Hexafluorophosphate + CO2 Mixture. Journal of Chemical & Engineering Data, 52(4), 1435-1438. [Link]

-

Gómez, E., et al. (2009). Experimental Thermodynamic Properties of 1-Butyl-2-methylpyridinium Tetrafluoroborate [b2mpy][BF4] with Water and with Alkan-1-ol and Their Interpretation with the COSMO-RS Methodology. Industrial & Engineering Chemistry Research, 48(4), 2238-2246. [Link]

-

Zarei, A., & Goharshadi, E. K. (2011). Viscosities and Interfacial Properties of 1-Methyl-3-butylimidazolium Hexafluorophosphate and 1-Isobutenyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids. Journal of Chemical & Engineering Data, 56(6), 2875-2880. [Link]

-

Chaban, V. V., & Prezhdo, O. V. (2016). Ionic Vapor Composition in Pyridinium-Based Ionic Liquids. The Journal of Physical Chemistry B, 120(20), 4661-4667. [Link]

-

Ferreira, A. R., et al. (2014). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 59(9), 2848-2861. [Link]

-

Navarra, M. A., et al. (2022). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Journal of Chemical & Engineering Data, 67(3), 584-596. [Link]

-

Paduszyński, K. (2015). Systematic Study on the Viscosity of Ionic Liquids: Measurement and Prediction. The Journal of Physical Chemistry B, 119(43), 13817-13831. [Link]

-

Yim, T., et al. (2013). Density, dynamic viscosity, and electrical conductivity of pyridinium-based hydrophobic ionic liquids. The Journal of Chemical Thermodynamics, 66, 88-94. [Link]

-

Harris, K. R., et al. (2007). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Hexyl-3-methylimidazolium Hexafluorophosphate and 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 52(3), 1080-1085. [Link]

-

Tomida, D., et al. (2007). Viscosity of 1-Butyl-3-methylimidazolium Hexafluorophosphate + CO2 Mixture. Journal of Chemical & Engineering Data, 52(4), 1435-1438. [Link]

-

Gómez, E., et al. (2009). Experimental Thermodynamic Properties of 1-Butyl-2-methylpyridinium Tetrafluoroborate [b2mpy][BF4] with Water and with Alkan-1-ol and Their Interpretation with the COSMO-RS Methodology. Industrial & Engineering Chemistry Research, 48(4), 2238-2246. [Link]

-

Ferreira, A. R., et al. (2014). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 59(9), 2848-2861. [Link]

-

Larriba, M., et al. (2009). Thermophysical study of 1-butyl-2-methylpyridinium tetrafluoroborate ionic liquid. The Journal of Physical Chemistry B, 113(35), 11936-11942. [Link]

-

Ferreira, A. R., et al. (2014). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 59(9), 2848-2861. [Link]

Sources

- 1. arxiv.org [arxiv.org]

- 2. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. zaguan.unizar.es [zaguan.unizar.es]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Toxicity and environmental impact of 1-butyl-2-methylpyridinium hexafluorophosphate

Comprehensive Toxicity and Environmental Impact Analysis of 1-Butyl-2-methylpyridinium Hexafluorophosphate

Executive Summary

As ionic liquids (ILs) transition from niche "green solvents" to scalable industrial applications in catalysis, electrochemistry, and drug development, their toxicological profiles demand rigorous scrutiny. 1-Butyl-2-methylpyridinium hexafluorophosphate ([C4mpyr][PF6]) represents a classic example of the "dual-hazard paradigm" in IL chemistry. While historically lauded for its negligible vapor pressure, its environmental safety is compromised by two distinct mechanisms: the lipophilic cytotoxicity of the pyridinium cation and the hydrolytic instability of the hexafluorophosphate anion. This whitepaper provides an in-depth mechanistic analysis of [C4mpyr][PF6] toxicity, supported by self-validating experimental protocols and quantitative ecotoxicity data.

Molecular Architecture & The Dual-Hazard Paradigm

The toxicity of [C4mpyr][PF6] cannot be evaluated as a single entity; it is the sum of its dissociated ionic components in biological and environmental matrices.

-

The Cation ([C4mpyr]+): The 1-butyl-2-methylpyridinium ring acts as a surfactant. The toxicity of pyridinium-based ILs scales proportionally with the length of the alkyl chain. The butyl group provides sufficient lipophilicity to partition into cellular membranes, leading to structural disruption[1].

-

The Anion ([PF6]-): While chemically stable in pure organic environments, the hexafluorophosphate anion is highly susceptible to autocatalytic hydrolysis in the presence of moisture, generating highly toxic and corrosive hydrofluoric acid (HF)[2][3].

Mechanism of pyridinium cation-induced cytotoxicity via membrane disruption.

Cationic Cytotoxicity: The Pyridinium Core

The primary mode of acute biological toxicity for [C4mpyr][PF6] stems from the interaction between the [C4mpyr]+ cation and phospholipid bilayers. The mechanism is fundamentally driven by the hydrophobic effect. When introduced to an aqueous biological system, the lipophilic butyl chain seeks the hydrophobic core of the cell membrane.

This insertion causes steric expansion of the lipid bilayer, increasing membrane fluidity and permeability. In target organisms such as Vibrio fischeri (a standard marine bacterium used in ecotoxicity assays), this disruption leads to the leakage of intracellular contents, loss of membrane potential, and rapid cell death[1]. Furthermore, pyridinium cations have been shown to act as acetylcholinesterase (AChE) inhibitors, posing neurotoxic risks to higher-order aquatic life[4]. Safety data sheets confirm that exposure can cause severe respiratory and skin irritation in humans[5].

Anionic Instability: Hexafluorophosphate Hydrolysis

The most severe environmental and safety hazard associated with[C4mpyr][PF6] is the degradation of the [PF6]- anion. In the presence of water—even in trace amounts (<20 ppm) common in battery-grade electrolytes—[PF6]- undergoes an autocatalytic hydrolysis pathway[3].

This reaction is accelerated by acidic conditions and elevated temperatures. The breakdown generates intermediate phosphoryl fluorides (e.g., PO2F2-) and ultimately yields hydrofluoric acid (HF) and non-halogenated organophosphates[2]. HF is a severe environmental pollutant that causes deep tissue necrosis in humans and acute mortality in aquatic ecosystems. Furthermore, the resulting organophosphates are structurally analogous to commercial herbicides and insecticides, introducing long-term, persistent ecotoxicity into the environment[2]. Due to this hydrolytic instability, [PF6]- based ILs are strictly avoided in aqueous biocatalysis, as the generated HF rapidly denatures enzymes[6].

Hydrolysis pathway of hexafluorophosphate generating hydrofluoric acid.

Quantitative Ecotoxicity Profile

To contextualize the toxicity of[C4mpyr][PF6], we must compare it against baseline solvents and related ILs. The following table synthesizes the relative toxicity metrics based on standard biological assays.

| Compound / Solvent | Target Organism / Assay | EC50 / Toxicity Metric | Mechanism of Action |

| [C4mpyr][PF6] | Vibrio fischeri (Microtox) | Moderate (Log EC50 ~ 2.5 - 3.0) | Membrane disruption via butyl chain[1]. |

| [C8mpyr][PF6] (Octyl variant) | Vibrio fischeri (Microtox) | High (Log EC50 < 1.5) | Enhanced lipophilicity increases membrane penetration[1]. |

| [C4mpyr][PF6] | Aqueous Environment | Generation of HF | Autocatalytic hydrolysis of [PF6]-[3]. |

| Methanol (Traditional) | Vibrio fischeri | Low | General solvent toxicity, highly volatile. |

Note: A lower EC50 value indicates a higher toxicity, as a lower concentration is required to elicit a 50% inhibitory response.

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity and stability must be evaluated using self-validating experimental systems. The following protocols detail the methodologies for assessing both the cationic and anionic hazards of [C4mpyr][PF6].

Protocol A: In Situ NMR Tracking of [PF6]- Hydrolysis

Causality: Traditional chromatography requires sample preparation that can alter the delicate hydrolysis equilibrium of [PF6]-. In situ Multinuclear NMR allows for the direct, real-time observation of defluorination without quenching the reaction, providing highly accurate kinetic data[2].

-

Sample Preparation: Prepare a 1.0 M solution of[C4mpyr][PF6] in a deuterated non-aqueous solvent (e.g., CD3CN).

-

Moisture Introduction: Spike the sample with a precisely quantified volume of D2O (e.g., 10,000 ppm) to initiate hydrolysis.

-

NMR Acquisition: Transfer the sample to an NMR tube. Utilize a spectrometer equipped with a multinuclear probe.

-

Kinetic Tracking (19F and 31P):

-

Acquire ^19F NMR spectra to monitor the disappearance of the primary [PF6]- doublet (typically around δF = −72 ppm).

-

Acquire ^31P NMR spectra to track the emergence of intermediate species. Look for the appearance of a doublet at δP = −8.2 ppm, indicative of the PO2F2- intermediate[2].

-

-

Validation: The complete disappearance of F-P coupling in the ^31P spectrum (resulting in a singlet near δP = −0.5 ppm) validates the total defluorination and terminal formation of non-halogenated phosphates[2].

Protocol B: Vibrio fischeri Bioluminescence Inhibition Assay (Microtox)

Causality:Vibrio fischeri naturally emits light linked to its cellular respiration. When the[C4mpyr]+ cation disrupts the cell membrane, respiration halts, and luminescence drops proportionally. This provides a direct, quantifiable optical readout of cytotoxicity[1].

-

Reagent Reconstitution: Reconstitute lyophilized Vibrio fischeri bacteria in a 2% NaCl solution (to mimic marine osmolarity) at 15°C.

-

Dilution Series: Prepare a serial dilution of [C4mpyr][PF6] ranging from 0.1 mg/L to 1000 mg/L in the 2% NaCl buffer.

-

Exposure: Aliquot the bacterial suspension into a 96-well microplate. Add the IL dilutions to the respective wells. Include a negative control (buffer only) and a positive control (e.g., Zinc sulfate).

-

Measurement: Incubate for exactly 15 minutes at 15°C. Measure the luminescence using a microplate reader.

-

Data Synthesis: Calculate the EC50 by plotting the percentage of luminescence inhibition against the log concentration of the IL.

Self-validating experimental workflow for IL toxicity and stability.

Environmental Fate and Remediation Challenges

The "green" label historically applied to [C4mpyr][PF6] is fundamentally flawed when considering its end-of-life environmental fate. The pyridinium ring exhibits poor inherent biodegradability in standard OECD 28-day activated sludge tests[1]. When released into aquatic ecosystems, the compound does not readily mineralize. Instead, it persists, allowing the cation to bioaccumulate and exert chronic toxicity on lower trophic levels, while the anion slowly hydrolyzes to release continuous, low-level HF and organophosphate pollutants[2]. Remediation requires advanced oxidation processes (AOPs), such as Fenton-like systems, to cleave the pyridinium ring, though intermediate metabolites can occasionally exhibit higher toxicity than the parent molecule[1].

References

- Drastic Influence of Amide Functionality and Alkyl Chain Length Dependent Physical, Thermal and Structural Properties of New Pyridinium-amide Cation Based Biodegradable Room Temperature Ionic Liquids.ResearchGate.

- Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes.Journal of the American Chemical Society (ACS).

- Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis.National Institutes of Health (NIH / PMC).

- A non-aqueous sodium hexafluorophosphate-based electrolyte degradation study: Formation and mitigation of hydrofluoric acid.Boise State University / Journal of Power Sources.

- Safety Data Sheet: 1-Butyl-2-methylpyridinium iodide/hexafluorophosphate.IoLiTec.

- Toxicological Evaluation of Ionic Liquids: QSAR Approach for Acetylcholinesterase Enzyme Inhibition.National Institutes of Health (NIH / PMC).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. boisestate.edu [boisestate.edu]

- 4. Toxicological Evaluation of Ionic Liquids: QSAR Approach for Acetylcholinesterase Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iolitec.de [iolitec.de]

- 6. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Solvation Dynamics in 1-butyl-2-methylpyridinium hexafluorophosphate Ionic Liquids

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ionic liquids (ILs) represent a paradigm shift from traditional volatile organic solvents, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] Among these, 1-butyl-2-methylpyridinium hexafluorophosphate ([B2MPy][PF6]) is a notable example, characterized by its aromatic pyridinium cation and a weakly-coordinating, hydrophobic hexafluorophosphate anion.[2] Understanding the process of solvation—how the ions of the liquid rearrange to accommodate a solute molecule—is fundamental to harnessing the full potential of ILs in chemical synthesis, catalysis, and pharmaceutical formulations. The dynamics of this process, occurring on timescales from femtoseconds to nanoseconds, govern reaction rates, product stability, and the efficacy of drug delivery systems. This guide provides a comprehensive technical exploration of the principles, experimental methodologies, and computational approaches used to investigate solvation dynamics in [B2MPy][PF6], offering field-proven insights for researchers and developers.

Introduction: The Nature of Solvation in Ionic Liquids

Solvation is the intricate process by which solvent molecules orient themselves around a solute. In conventional solvents, this involves the rearrangement of neutral molecules. In ionic liquids, however, the process is significantly more complex, involving the collective reorganization of both cations and anions in response to a change in the solute's electronic state, typically following photoexcitation.[3][4] This reorganization is not a single, uniform event but a multi-step process often characterized by distinct timescales.[5]

The unique architecture of ILs, with their charged components and often bulky, asymmetric ions, leads to significant structural and dynamic heterogeneity.[6] This means that within the bulk liquid, there exist distinct local environments, or nanodomains, with varying polarity and mobility. The solvation response is therefore an average of dynamics occurring across these diverse micro-environments. Elucidating these ultrafast dynamics is critical, as they form the foundational step for many chemical and biological processes.[7]

The Subject: 1-butyl-2-methylpyridinium hexafluorophosphate ([B2MPy][PF6])

The ionic liquid [B2MPy][PF6] is composed of a 1-butyl-2-methylpyridinium cation ([B2MPy]⁺) and a hexafluorophosphate anion ([PF6]⁻). The cation features a pyridinium ring, which is aromatic, with a butyl chain and a methyl group attached. The position of the methyl group influences the cation's symmetry and interaction potential.[1][8] The [PF6]⁻ anion is known for being weakly coordinating and hydrophobic, which reduces its specific interactions with solutes and contributes to the IL's immiscibility with water.[2]

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₆F₆NP | [2][9] |

| Molecular Weight | 295.21 g/mol | [2][9] |

| Melting Point | 52-53 °C | [2][9] |

| Purity | >99% | [2][9] |

| Appearance | White solid or clear liquid | - |

| Key Features | Aromatic cation, Hydrophobic, Weakly-coordinating anion | [2] |

Core Methodologies for Probing Solvation Dynamics

A synergistic approach combining ultrafast spectroscopy and molecular dynamics simulations is essential for a complete understanding of solvation dynamics.[7][10] Spectroscopic methods provide macroscopic, ensemble-averaged data on the timescales of solvent relaxation, while simulations offer an indispensable atomistic view of the underlying ionic motions.

Time-Resolved Fluorescence Spectroscopy (TRFS)

Principle of Causality: TRFS is a powerful technique that directly measures the temporal evolution of the solvent environment around a fluorescent probe molecule. Upon excitation with an ultrashort laser pulse, the probe molecule's dipole moment changes instantaneously. The surrounding ions of the IL, initially in the ground-state equilibrium configuration, will reorient themselves to stabilize the new, excited-state dipole. This dynamic stabilization process lowers the energy of the excited state, causing a continuous red-shift in the fluorescence emission spectrum over time—a phenomenon known as the time-dependent Stokes shift.[4][11] The timescale of this shift is a direct measure of the solvation dynamics.

-

Sample Preparation (Self-Validating System):

-

IL Purity: Procure high-purity (>99%) [B2MPy][PF6].[2][9] Impurities, especially water, can drastically alter the solvation dynamics.

-

Drying: Dry the IL under high vacuum (e.g., ~0.05 kPa) for at least 24 hours to minimize water content.[1] The water content should be verified via Karl Fischer titration.[1]

-

Probe Selection: Choose a suitable solvatochromic probe, such as Coumarin 153 (C153), whose absorption and emission spectra are sensitive to solvent polarity.

-

Concentration: Prepare a dilute solution of the probe in the IL (typically ~10⁻⁵ to 10⁻⁶ M) to avoid aggregation and energy transfer effects. The absorbance at the excitation wavelength should be kept low (~0.1) to prevent inner filter effects.

-

-

Instrumentation and Data Acquisition:

-

Utilize a TCSPC spectrometer.[12] The system consists of a high-repetition-rate pulsed laser source (femtosecond or picosecond), a sample holder with temperature control, emission wavelength selector (monochromator), and a sensitive single-photon detector.

-

Excite the sample at a wavelength near the absorption maximum of the probe.

-

Collect fluorescence decay profiles at multiple wavelengths (e.g., in 5-10 nm steps) across the entire emission spectrum of the probe.[11] The instrument response function (IRF) must also be recorded using a scattering solution.

-

-

Data Analysis and Interpretation:

-

The collected fluorescence decays are fitted to a multi-exponential function after deconvolution with the IRF.

-

These fitted decay parameters are used to construct Time-Resolved Emission Spectra (TRES) at different time points after excitation.[6]

-

The peak frequency of the TRES, ν(t), is determined at each time t.

-

The solvation dynamics are quantified by constructing the normalized solvent correlation function, C(t): C(t) = [ν(t) - ν(∞)] / [ν(0) - ν(∞)] where ν(0), ν(t), and ν(∞) are the emission peak frequencies at time zero, time t, and infinite time, respectively.[11]

-

The C(t) curve, which typically shows a multi-exponential decay, reveals the different timescales of the solvation process.

-

Femtosecond Transient Absorption (fs-TA) Spectroscopy

Principle of Causality: fs-TA spectroscopy provides complementary information by monitoring the ultrafast changes in the absorption spectrum of a sample following photoexcitation. A strong "pump" pulse excites the molecule of interest, and a weaker, time-delayed "probe" pulse measures the transient changes in absorbance. These changes can be due to ground-state bleaching, stimulated emission, or excited-state absorption. The spectral evolution of these features, particularly stimulated emission, can be used to track the solvation process as the excited state relaxes and its energy gap to the ground state changes.[13][14][15]

Computational Chemistry: Molecular Dynamics (MD) Simulations

Principle of Causality: MD simulations provide the ultimate atomistic insight, modeling the system as a collection of classical particles interacting via a defined force field.[16] By solving Newton's equations of motion, MD generates a trajectory—a movie of how the positions and velocities of all atoms evolve over time. This allows for the direct observation of how the [B2MPy]⁺ and [PF6]⁻ ions rearrange around a solute following a simulated, instantaneous change in its charge distribution, perfectly mimicking the process probed in time-resolved spectroscopy.[3][17]

-

System Setup (Authoritative Grounding):

-

Force Field: Select a well-validated force field for ionic liquids (e.g., a specialized version of AMBER, CHARMM, or OPLS-AA).

-

System Building: Construct a simulation box containing a statistically significant number of [B2MPy][PF6] ion pairs (e.g., >500) and a single solute molecule.

-

Solvation: The box is typically filled using a packing algorithm to achieve the experimental density of the IL.

-

-

Equilibration (Trustworthiness):

-

Energy Minimization: Remove any unfavorable steric clashes from the initial configuration.

-

Annealing: Gradually heat the system to the target temperature (e.g., 298 K) under constant volume (NVT ensemble).

-

Density Equilibration: Allow the system volume to fluctuate at constant pressure and temperature (NPT ensemble) until the density stabilizes around the experimental value. This is a critical self-validating step.

-

-

Production and Analysis:

-

Nonequilibrium Simulation: From an equilibrated ground-state trajectory, instantaneously switch the solute's partial charges to their excited-state values.

-

Trajectory Generation: Run a new simulation (production run) starting from this non-equilibrium state, saving the coordinates at frequent intervals (e.g., every few femtoseconds).

-

Analysis: Calculate the time-dependent electrostatic interaction energy gap, ΔE(t), between the solute and the solvent. The solvent correlation function C(t) can then be calculated from this data, analogous to the experimental method.[5] Additionally, radial distribution functions (RDFs) can be computed to analyze the detailed structural arrangement of cations and anions around the solute.[17][18]

-

Interpreting the Results: The Multi-Timescale Response of [B2MPy][PF6]

The solvation response in [B2MPy][PF6], like in many other ILs, is not a simple single-exponential process. The decay of the solvent correlation function C(t) is typically biphasic or even more complex, reflecting the different types of ionic motion that contribute to the overall relaxation.[5][11]

| Timescale | Typical Duration | Underlying Physical Process |

| Ultrafast/Inertial Component | < 1 ps | This initial, rapid decay is attributed to small, localized translations and librations (rocking motions) of the ions within the pre-existing solvent cage. The smaller, more symmetric [PF6]⁻ anion is expected to be a primary contributor to this phase.[5] |

| Slow/Diffusive Component | 100s of ps to several ns | This much slower relaxation involves large-scale, collective reorganization of the ionic structure. It requires the diffusive motion of the bulky [B2MPy]⁺ cations and significant rearrangement of the entire solvation shell to reach the final, fully equilibrated state.[5][11] |

The presence of the butyl chain on the pyridinium cation can create nonpolar nanodomains within the liquid. A solute probe might reside in different local environments, leading to a distribution of solvation times. This structural heterogeneity is a key feature of ILs and a primary reason for the non-exponential nature of the solvation response.[6]

Implications for Research and Drug Development

A thorough understanding of solvation dynamics in [B2MPy][PF6] is not merely an academic exercise. It has profound practical implications:

-

Chemical Synthesis: The rate and outcome of many chemical reactions are dictated by how effectively the solvent can stabilize transition states and products. Ultrafast solvation can significantly influence reaction pathways.

-

Drug Development: The bioavailability and stability of an active pharmaceutical ingredient (API) can be enhanced by formulating it in an ionic liquid. The solvation shell formed by the IL around the drug molecule affects its solubility and protects it from degradation. The dynamics of this shell are crucial for the drug's release and interaction with biological targets.

-

Biomolecular Stability: ILs are being explored as media for stabilizing proteins and enzymes. The solvation dynamics at the protein-IL interface determine the preservation of the protein's native, functional structure.[16]

By combining the macroscopic view from ultrafast spectroscopy with the atomistic detail from molecular simulations, researchers can build a predictive understanding of solute-solvent interactions in [B2MPy][PF6], paving the way for its rational design and application in advanced technologies.

References

- Computational solvation analysis of biomolecules in aqueous ionic liquid mixtures: From large flexible proteins to small rigid drugs - PMC. (URL: )

-

Effect of Mixture Composition on the Photophysics of Indoline Dyes in Imidazolium Ionic Liquid-Molecular Solvent Mixtures: A Femtosecond Transient Absorption Study | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

-

414 - Computational study of the solvation chemistry of alcohols in ionic liquids. (URL: [Link])

-

Fluorescence correlation spectroscopy study on room-temperature ionic liquids. (URL: [Link])

-

Solvation Mechanism of Task-Specific Ionic Liquids in Water: A Combined Investigation Using Classical Molecular Dynamics and Density Functional Theory | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

-

Steady-State and Time-Resolved Fluorescence Behavior of C153 and PRODAN in Room-Temperature Ionic Liquids | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

-

Femtosecond Solvation Dynamics in a Neat Ionic Liquid and Ionic Liquid Microemulsion: Excitation Wavelength Dependence. (URL: [Link])

-

Computational studies of melting and the solvation properties of ionic liquids | Project | UQ Experts. (URL: [Link])

-

Picosecond Time-Resolved Fluorescence Study on Solute−Solvent Interaction of 2-Aminoquinoline in Room-Temperature Ionic Liquids - ACS Publications. (URL: [Link])

-

Biosolvation Nature of Ionic Liquids: Molecular Dynamics Simulation of Methylated Nucleobases in Hydrated 1-Ethyl-3-methylimidazolium Acetate | ACS Omega. (URL: [Link])

-

Femtosecond UV Excitation in Imidazolium-Based Ionic Liquids - ACS Publications. (URL: [Link])

-

A study of the time-resolved fluorescence spectrum and red edge effect of ANF in a room-temperature ionic liquid - PubMed. (URL: [Link])

-

Optical absorption and fluorescence studies on imidazolium ionic liquids comprising the bis(trifluoromethanesulphonyl)imide anion - Indian Academy of Sciences. (URL: [Link])

-

Ultrafast Dynamics of Room Temperature Ionic Liquids after Ultraviolet Femtosecond Excitation | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

-

1-Butyl-2-methylpyridinium hexafluorophosphate, >99% - RoCo Global. (URL: [Link])

-

Enabling the Study of Aqueous Solvation Dynamics with Ultrafast X-ray Scattering. (URL: [Link])

-

Solvation dynamics in methanol: Experimental and molecular dynamics simulation studies. (URL: [Link])

-

Aqueous Solvation of Ions - CECAM. (URL: [Link])

-

Insights from Femtosecond Transient Absorption Spectroscopy into the Structure–Function Relationship of Glyceline Deep Eutectic Solvents (Journal Article) - OSTI. (URL: [Link])

-

Experimental observation of the unique solvation process along multiple solvation coordinates of photodissociated products - Physical Chemistry Chemical Physics (RSC Publishing). (URL: [Link])

-

1-Butyl-2-methylpyridinium hexafluorophosphate, >99% | IoLiTec. (URL: [Link])

-

A quantum molecular dynamics study of aqueous solvation dynamics - AIP Publishing. (URL: [Link])

-

Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1 ... - PMC. (URL: [Link])

-

Thermophysical Study of 1-Butyl-2-Methylpyridinium Tetrafluoroborate Ionic Liquid | Request PDF - ResearchGate. (URL: [Link])

-

Insights into the structure and dynamics of a room-temperature ionic liquid: ab initio molecular dynamics simulation studies of 1-n-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) and the [bmim][PF6] - PubMed. (URL: [Link])

-

[cond-mat/0501330] A Molecular Dynamics Computer Simulation Study of Room-Temperature Ionic Liquids: II. Equilibrium and Nonequilibrium Solvation Dynamics - arXiv.org. (URL: [Link])

-

Supporting Information A general and direct synthesis of imidazolium ionic liquids using orthoester. (URL: [Link])

-

Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor - Universidad de Zaragoza. (URL: [Link])

-

Experimental Thermodynamic Properties of 1-Butyl-2-methylpyridinium Tetrafluoroborate [b2mpy][BF4] with Water and with Alkan-1-ol and Their Interpretation with the COSMO-RS Methodology | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

Sources

- 1. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. roco.global [roco.global]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [cond-mat/0501330] A Molecular Dynamics Computer Simulation Study of Room-Temperature Ionic Liquids: II. Equilibrium and Nonequilibrium Solvation Dynamics [arxiv.org]

- 6. dmphotonics.com [dmphotonics.com]

- 7. Experimental observation of the unique solvation process along multiple solvation coordinates of photodissociated products - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. zaguan.unizar.es [zaguan.unizar.es]

- 9. 1-Butyl-2-methylpyridinium hexafluorophosphate, >99% | IoLiTec [iolitec.de]

- 10. CECAM - Aqueous Solvation of IonsAqueous Solvation of Ions [cecam.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ias.ac.in [ias.ac.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Computational solvation analysis of biomolecules in aqueous ionic liquid mixtures: From large flexible proteins to small rigid drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Insights into the structure and dynamics of a room-temperature ionic liquid: ab initio molecular dynamics simulation studies of 1-n-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) and the [bmim][PF6]-CO2 mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Use of 1-butyl-2-methylpyridinium hexafluorophosphate as a green solvent in organic synthesis

An Application Guide to 1-Butyl-2-methylpyridinium Hexafluorophosphate [B2MPy][PF6] as a Green Solvent in Organic Synthesis

Introduction: Reimagining Solvents in Modern Chemistry

The principles of Green Chemistry call for the thoughtful design of chemical products and processes that minimize the use and generation of hazardous substances.[1][2] For decades, volatile organic compounds (VOCs) have been the workhorses of synthetic chemistry, but their environmental and health impacts are significant. Ionic liquids (ILs) have emerged as a compelling alternative, often labeled as "designer solvents" due to their unique and tunable properties.[3][4] These salts, which are liquid at or near room temperature, are characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[3][4]

Among the vast family of ILs, pyridinium-based structures are of particular interest.[5] They can be derived from readily available feedstocks and, in some cases, offer pathways to improved biodegradability compared to more traditional imidazolium-based ILs.[1][2][6] This guide focuses on a specific pyridinium salt, 1-butyl-2-methylpyridinium hexafluorophosphate ([B2MPy][PF6]) , exploring its synthesis, properties, and application as a recyclable, efficient medium for key carbon-carbon bond-forming reactions that are fundamental to pharmaceutical and materials science research.

Physicochemical Profile of [B2MPy][PF6]

The utility of an ionic liquid is defined by its physical and chemical properties. While extensive data for the hexafluorophosphate salt of 1-butyl-2-methylpyridinium is not as prevalent as for its tetrafluoroborate ([BF4]) or bis(trifluoromethylsulfonyl)imide ([Tf2N]) analogs, we can infer its general characteristics from these closely related compounds. The choice of anion significantly influences properties like viscosity and miscibility with other solvents.

General Synthesis Pathway

The synthesis of pyridinium ILs is typically a two-step process:

-

Quaternization: The nitrogen atom of a pyridine derivative is alkylated. For [B2MPy][PF6], this involves reacting 2-methylpyridine with a butyl halide (e.g., 1-bromobutane or 1-chlorobutane) to form the 1-butyl-2-methylpyridinium halide salt.

-

Anion Metathesis (Anion Exchange): The resulting halide salt is then reacted with a source of the desired hexafluorophosphate anion, such as potassium or ammonium hexafluorophosphate (KPF₆ or NH₄PF₆).[7][8] The desired IL, being hydrophobic, will often phase-separate from the aqueous solution, facilitating its isolation.

Caption: General synthesis pathway for [B2MPy][PF6].

Key Properties

The following table summarizes typical thermophysical data for 1-butyl-2-methylpyridinium salts. This data, primarily from the tetrafluoroborate ([BF4]) and bis(trifluoromethylsulfonyl)imide ([Tf2N]) analogs, provides a valuable reference for understanding the expected behavior of [B2MPy][PF6].

| Property | [B2MPy][BF4] | [B2MPy][Tf2N] | Expected [B2MPy][PF6] Characteristics |

| Formula Weight | 237.08 g/mol | 422.41 g/mol | 287.21 g/mol |

| Density (ρ) | ~1.15 g/cm³ at 298.15 K[9][10] | ~1.42 g/cm³ at 298.15 K[4][11] | High density, likely between that of [BF4] and [Tf2N] analogs. |

| Dynamic Viscosity (η) | ~185 mPa·s at 298.15 K[9][10] | ~117 mPa·s at 298.15 K[4][11] | Viscous liquid; viscosity is highly temperature-dependent. |

| Refractive Index (nD) | ~1.468 at 298.15 K[9][10] | ~1.442 at 298.15 K[4][11] | Comparable to other organic liquids. |

| Thermal Stability | High decomposition temperature. | High decomposition temperature. | Thermally stable, suitable for reactions requiring heat. |

| Water Miscibility | Completely miscible.[9] | Immiscible, hydrophobic. | Hydrophobic and immiscible with water, facilitating product separation. |

Application Protocol: The Heck-Mizoroki Coupling Reaction

The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation, typically coupling an unsaturated halide with an alkene.[12][13] Using an ionic liquid like [B2MPy][PF6] offers significant advantages, including enhanced thermal stability for the catalyst and a simplified protocol for catalyst recycling and product isolation.[12][14]

Causality and Experimental Rationale

-

Solvent Choice: [B2MPy][PF6] acts as a polar, non-coordinating medium that can stabilize the palladium catalyst, preventing agglomeration into inactive palladium black. Its negligible vapor pressure allows for reactions at elevated temperatures without solvent loss or hazardous fumes.[12]

-

Catalyst: A simple palladium source like Pd(OAc)₂ or PdCl₂ is often sufficient. In the ionic liquid, these precursors form the catalytically active Pd(0) species.

-

Base: A base, such as triethylamine (Et₃N) or an inorganic carbonate, is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle.[13][15]

-

Product Isolation: The non-polar product is immiscible with the highly polar ionic liquid. This allows for simple extraction with a non-polar solvent like diethyl ether or hexane, leaving the catalyst dissolved in the ionic liquid phase for reuse.[12]

Detailed Protocol: Heck Coupling of Iodobenzene and Styrene

Caption: Experimental workflow for the Heck reaction in [B2MPy][PF6].

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) acetate (0.02 mmol, 1 equiv) to 1-butyl-2-methylpyridinium hexafluorophosphate (2-3 mL).

-

Degassing: Heat the mixture to ~80°C and place it under vacuum for 15-20 minutes to remove any dissolved gases, particularly oxygen. Backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Reagent Addition: Cool the mixture to room temperature. Under a positive flow of inert gas, add iodobenzene (1.0 mmol, 1 equiv), styrene (1.2 mmol, 1.2 equiv), and triethylamine (1.5 mmol, 1.5 equiv) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100-120°C and stir vigorously. The homogeneous mixture will typically change color as the reaction progresses.

-

Monitoring: Monitor the reaction by taking small aliquots, extracting with ether, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 1-6 hours.

-

Product Extraction: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the flask to room temperature. Add diethyl ether (3 x 10 mL) to the flask, stir for 5 minutes for each extraction, and decant the ether layer. The product, trans-stilbene, will be extracted into the ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by recrystallization or column chromatography if necessary.

-

Catalyst Recycling: The remaining ionic liquid phase, containing the palladium catalyst, can be placed under vacuum to remove any residual ether and then reused directly for subsequent reactions by adding fresh reagents.[12]

Application Protocol: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is an exceptionally versatile and powerful method for forming C-C bonds between organoboron compounds and halides or triflates, widely used in the synthesis of pharmaceuticals and complex organic molecules.[16][17] The use of [B2MPy][PF6] provides a polar medium that can facilitate the reaction and, similar to the Heck reaction, allows for straightforward catalyst retention.

Causality and Experimental Rationale

-

Catalytic Cycle: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[16]

-

Base Activation: A base is crucial for the transmetalation step. It activates the organoboron species, typically by forming a more nucleophilic boronate complex (-ate complex), which facilitates the transfer of the organic group to the palladium center.[17][18]

-

Solvent Role: [B2MPy][PF6], as a polar and non-volatile solvent, effectively solvates the catalytic species and reagents. Its immiscibility with non-polar solvents is again key to a sustainable workup. Some functionalized ILs can even act as both solvent and ligand.[8]

Detailed Protocol: Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid

Caption: Experimental workflow for the Suzuki reaction in [B2MPy][PF6].

-

Flask Charging: To a Schlenk flask containing a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 1 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add [B2MPy][PF6] (3 mL) and deionized water (0.5 mL). The addition of water can often accelerate the reaction.

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by bubbling the gas through the reaction mixture.

-

Reaction: Heat the mixture in an oil bath to 90-110°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress via TLC or LC-MS. Typical reaction times are 12-24 hours.

-

Workup and Extraction: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (5 mL) and extract the product with ethyl acetate or toluene (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-methylbiphenyl, can be purified by flash column chromatography on silica gel.

Application Protocol: The Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings.[19] Ionic liquids have been shown to accelerate reaction rates and influence stereoselectivity, sometimes mimicking the effects of highly polar, specialized solvent systems like lithium perchlorate in diethyl ether.[20]

Causality and Experimental Rationale

-

Polarity and Lewis Acidity: The organized, charged nature of the ionic liquid can stabilize the polar transition state of the Diels-Alder reaction, thereby lowering the activation energy and increasing the reaction rate. The Lewis acidity of the cation or impurities can also play a role in activating the dienophile.

-

Solvent Cohesion: The high "cohesion" or internal pressure of ionic liquids can favor reactions that proceed with a negative activation volume, such as cycloadditions.

-

Simplicity: For many Diels-Alder reactions, no catalyst is needed. The ionic liquid serves purely as a recyclable solvent medium that enhances reactivity.

Detailed Protocol: Cycloaddition of Cyclopentadiene and Methyl Acrylate

Caption: Experimental workflow for the Diels-Alder reaction in [B2MPy][PF6].

-

Preparation: In a round-bottom flask, place 1-butyl-2-methylpyridinium hexafluorophosphate (3-4 mL). Cool the flask in an ice bath.

-

Reagent Addition: Add methyl acrylate (1.0 mmol, 1 equiv) to the cooled ionic liquid. While stirring, slowly add freshly distilled cyclopentadiene (from cracking dicyclopentadiene) (1.5 mmol, 1.5 equiv).

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the disappearance of the dienophile (methyl acrylate) by TLC or GC analysis of small aliquots extracted into ether. The reaction is typically complete within a few hours.

-

Product Extraction: Once the reaction is complete, extract the product directly from the ionic liquid using diethyl ether (3 x 15 mL). The endo/exo product mixture is highly soluble in the ether.

-

Isolation: Combine the ether extracts, dry over MgSO₄, filter, and carefully remove the solvent under reduced pressure (avoiding high temperatures to prevent retro-Diels-Alder reaction) to yield the product. The endo:exo ratio can be determined by ¹H NMR spectroscopy.

-

Solvent Recycling: The remaining ionic liquid can be placed under high vacuum for several hours to remove any residual ether and cyclopentadiene before being reused.

Conclusion and Future Outlook

1-Butyl-2-methylpyridinium hexafluorophosphate exemplifies the potential of ionic liquids to serve as effective and sustainable media for fundamental organic transformations. Its key advantages—negligible volatility, high thermal stability, and immiscibility with common organic solvents—create a closed-loop system where the product is easily separated and the solvent/catalyst system can be recycled multiple times.[4] This approach directly addresses several core principles of green chemistry, including waste prevention and the use of safer solvents.

However, challenges remain. The synthesis of ILs can be resource-intensive, and concerns about their long-term toxicity and biodegradability must be addressed through continued research and thoughtful molecular design.[2][3] Future work will likely focus on developing ILs from renewable bio-based sources and designing cations and anions that are not only effective for synthesis but also inherently biodegradable and benign.[1][6] As the field matures, ionic liquids like [B2MPy][PF6] will continue to be valuable tools for researchers and drug development professionals seeking to create more efficient, safer, and environmentally responsible chemical processes.

References

- Stolte, S., Steudte, S., Igartua, A., & Stepnowski, P. (2022). Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures. Green Chemistry (RSC Publishing).

- Coleman, D., & Gathergood, N. (2010).

- Stolte, S., Steudte, S., Igartua, A., & Stepnowski, P. (2022). Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures. RSC Publishing.

- (2025). Review-ionic liquids: Advances in design, properties, and applications for green chemistry and energy systems.

- (2024). Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Bentham Science Publishers.

- Ferreira, A. G., et al. (2014). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1... PMC.

- Dupont, J., & Spencer, J. (2004).

- Li, A. Y. (2002).

- Ferreira, A. G., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide.

- (2004). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses Procedure.

- Heck Reaction. Organic Chemistry Portal.

- Singh, B. K., & Singh, K. N. (2017).

- 1-Butyl-3-methylimidazolium hexafluorophosph

- Calo, V., Nacci, A., & Monopoli, A. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC.

- (2014).

- Fischer, T., et al. (1999). Diels–Alder reactions in ionic liquids . A safe recyclable alternative to lithium perchlorate–diethyl ether mixtures. Green Chemistry (RSC Publishing).

- (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. Universidad de Zaragoza.

- Bandrés, I., et al. (2009). Experimental Thermodynamic Properties of 1-Butyl-2-methylpyridinium Tetrafluoroborate [b2mpy][BF4] with Water and with Alkan-1-ol and Their Interpretation with the COSMO-RS Methodology.

- (2025). Thermophysical Study of 1-Butyl-2-Methylpyridinium Tetrafluoroborate Ionic Liquid.

- (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.

- Myers, T. L., & Blevins, D. W. (2025). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. MDPI.

- Chen, J. C., & Lin, I. J. (2007).

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Singh, T., & Kumar, A. (2008). Intramolecular Diels−Alder Reaction in Ionic Liquids: Effect of Ion-Specific Solvent Friction.

- (2024). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines.

Sources

- 1. Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03178G [pubs.rsc.org]

- 3. allscientificjournal.com [allscientificjournal.com]

- 4. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Biodegradable pyridinium ionic liquids: design, synthesis and evaluation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Yoneda Labs [yonedalabs.com]

- 18. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 19. mdpi.com [mdpi.com]

- 20. Diels–Alder reactions in ionic liquids . A safe recyclable alternative to lithium perchlorate–diethyl ether mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application and Protocol for the Liquid-Liquid Extraction of Heavy Metals Using 1-butyl-2-methylpyridinium hexafluorophosphate

Introduction: The Role of Ionic Liquids in Heavy Metal Remediation

The escalating issue of heavy metal contamination in aqueous environments poses a significant threat to ecological and human health.[1] Traditional methods for heavy metal removal, such as chemical precipitation and solvent extraction using volatile organic compounds (VOCs), often face limitations due to high costs, secondary pollution, and incomplete removal.[1][2] Ionic liquids (ILs) have emerged as a promising class of "green solvents" for liquid-liquid extraction of heavy metals, owing to their unique physicochemical properties including negligible vapor pressure, high thermal stability, and tunable solvency.[3]

This application note provides a detailed guide to the use of 1-butyl-2-methylpyridinium hexafluorophosphate ([B2MPy][PF6]), a pyridinium-based ionic liquid, for the efficient extraction of heavy metals from aqueous solutions. Pyridinium ILs are noted for their lower water solubility compared to their imidazolium counterparts, which is advantageous in liquid-liquid extraction processes.[3] We will delve into the synthesis of [B2MPy][PF6], its key properties, the proposed extraction mechanism, and provide a comprehensive, step-by-step protocol for its application.

Physicochemical Properties of 1-butyl-2-methylpyridinium hexafluorophosphate

The efficacy of an ionic liquid in a liquid-liquid extraction process is intrinsically linked to its physical and chemical characteristics. While extensive data on 1-butyl-2-methylpyridinium hexafluorophosphate is still emerging, we can infer its properties from closely related pyridinium-based ionic liquids.[4][5][6][7]

| Property | Typical Value/Characteristic | Rationale and Impact on Extraction |

| Molecular Weight | 295.21 g/mol | Influences stoichiometry and mass balance calculations in the extraction process. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Its liquid state at or near room temperature is essential for its role as a solvent in liquid-liquid extraction. |

| Density | ~1.3-1.4 g/mL at 20°C | A density greater than water facilitates clear phase separation after extraction, with the IL phase settling at the bottom. |

| Viscosity | Moderately viscous | Affects mass transfer rates during extraction. Higher viscosity may require more vigorous mixing and longer equilibration times. |

| Water Solubility | Low | Crucial for forming a distinct biphasic system with the aqueous sample, minimizing loss of the IL to the aqueous phase. |

| Thermal Stability | High | Allows for a wide operational temperature range for the extraction process if needed, though most extractions are performed at ambient temperature. |

Synthesis of 1-butyl-2-methylpyridinium hexafluorophosphate

The synthesis of [B2MPy][PF6] is typically a two-step process involving N-alkylation followed by anion metathesis.

Part 1: Synthesis of 1-butyl-2-methylpyridinium bromide ([B2MPy][Br])

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-methylpyridine and 1-bromobutane.

-

Solvent (Optional): The reaction can be performed neat or with a solvent such as acetonitrile or toluene to facilitate mixing.

-

Reaction Conditions: Heat the mixture under reflux with vigorous stirring for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the resulting product, 1-butyl-2-methylpyridinium bromide, may crystallize or form a viscous oil. Wash the product with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. Dry the product under vacuum.

Part 2: Anion Metathesis

-

Dissolution: Dissolve the synthesized [B2MPy][Br] in deionized water.

-

Anion Exchange: In a separate flask, dissolve an equimolar amount of potassium hexafluorophosphate (KPF6) or ammonium hexafluorophosphate (NH4PF6) in deionized water.

-

Precipitation: Slowly add the hexafluorophosphate solution to the stirred [B2MPy][Br] solution at room temperature. The formation of the hydrophobic [B2MPy][PF6] will result in its separation from the aqueous phase as an oil or a precipitate.

-

Purification: Separate the [B2MPy][PF6] phase. Wash it multiple times with deionized water to remove any remaining bromide and potassium/ammonium salts.

-

Drying: Dry the final product under high vacuum to remove any residual water. The purity can be confirmed by NMR spectroscopy.

Mechanism of Heavy Metal Extraction

The extraction of heavy metal ions from an aqueous phase into an ionic liquid phase can proceed through several mechanisms, primarily dependent on the nature of the metal ion and the composition of the aqueous phase.[1] For [B2MPy][PF6], two predominant mechanisms are proposed:

-

Ion Exchange: In this mechanism, the cationic metal species (M^n+) in the aqueous phase coordinates with anions present in the solution (e.g., Cl-, NO3-) to form a neutral or anionic complex. This complex then partitions into the ionic liquid phase. The extraction of some metal ions can also occur via an exchange between the pyridinium cation of the IL and the metal cation.[1]

-

Neutral Complex Formation: A chelating agent can be added to the aqueous phase to form a neutral, hydrophobic complex with the metal ion. This neutral complex then readily partitions into the ionic liquid phase.

The hexafluorophosphate (PF6-) anion is generally considered to be a non-coordinating anion.[8] However, it is known to be susceptible to hydrolysis, which can influence the extraction process.[8][9]

Below is a diagram illustrating the general workflow for heavy metal extraction using [B2MPy][PF6].

Caption: General workflow for heavy metal extraction.

Protocol for Liquid-Liquid Extraction of Cd(II) and Pb(II)

This protocol provides a general framework for the extraction of cadmium (Cd(II)) and lead (Pb(II)) from an aqueous solution using [B2MPy][PF6]. This can be adapted for other heavy metals with appropriate optimization of parameters like pH.

Materials and Reagents

-

1-butyl-2-methylpyridinium hexafluorophosphate ([B2MPy][PF6])

-

Stock solutions (1000 ppm) of Cd(II) and Pb(II)

-

Deionized water

-

Nitric acid (HNO3) and Sodium hydroxide (NaOH) for pH adjustment

-

0.1 M Ethylenediaminetetraacetic acid (EDTA) solution for back-extraction

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

pH meter

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Experimental Procedure

-

Preparation of Aqueous Phase:

-

Prepare a 10 mL aqueous solution containing 10 ppm of Cd(II) and Pb(II) in a 15 mL centrifuge tube.

-

Adjust the pH of the aqueous solution to a desired value (e.g., pH 6) using dilute HNO3 or NaOH. The optimal pH can significantly influence extraction efficiency and should be determined empirically.[2]

-

-

Liquid-Liquid Extraction:

-

Add 2 mL of [B2MPy][PF6] to the centrifuge tube containing the aqueous sample.

-

Tightly cap the tube and vortex for 5-10 minutes to ensure thorough mixing and facilitate mass transfer between the two phases.

-

Centrifuge the mixture at 4000 rpm for 15 minutes to achieve complete phase separation. Two distinct phases will be observed: the upper aqueous phase and the lower, denser ionic liquid phase containing the extracted metals.

-

-

Analysis of Aqueous Phase:

-

Carefully pipette the upper aqueous phase for analysis by AAS or ICP-MS to determine the concentration of Cd(II) and Pb(II) remaining after extraction.

-

The extraction efficiency (E%) can be calculated using the following formula: E% = [(C₀ - Cₐ) / C₀] * 100 Where C₀ is the initial concentration of the metal in the aqueous phase and Cₐ is the final concentration after extraction.

-

-

Back-Extraction (Stripping):

-

To recover the extracted metals and regenerate the ionic liquid, add 2 mL of 0.1 M EDTA solution to the centrifuge tube containing the metal-loaded IL phase.[10]

-

Vortex the mixture for 10-15 minutes.

-

Centrifuge at 4000 rpm for 15 minutes to separate the phases.

-

Analyze the aqueous stripping solution to determine the concentration of recovered Cd(II) and Pb(II).

-

The regenerated ionic liquid can be washed with deionized water and dried for reuse.

-

Expected Results and Data Presentation

The extraction efficiency of heavy metals using [B2MPy][PF6] is expected to be influenced by factors such as pH, contact time, and the presence of competing ions. Based on studies with similar ionic liquids, high extraction efficiencies can be anticipated.[1][2]

| Metal Ion | Optimal pH Range | Expected Extraction Efficiency (%) | Back-Extraction Agent | Expected Recovery (%) |

| Cd(II) | 5 - 7 | > 95% | 0.1 M EDTA or 1M HNO₃ | > 98% |

| Pb(II) | 5 - 6 | > 90% | 0.1 M EDTA or 1M HNO₃ | > 95% |

| Cu(II) | 4 - 6 | > 98% | 1 M HNO₃ | > 95% |

| Ni(II) | > 4 | ~100% | HNO₃/H₂O₂ | > 95% |

Note: The data presented in this table is extrapolated from studies on similar pyridinium and hexafluorophosphate-based ionic liquids and should be confirmed experimentally for [B2MPy][PF6].

Causality and Self-Validation in the Protocol

-

pH Adjustment: The pH of the aqueous phase is a critical parameter as it affects the speciation of the metal ions and the protonation of any chelating agents. For many divalent metal ions, extraction efficiency increases with pH until precipitation as hydroxides occurs.[2] The optimal pH represents a balance between effective complexation and avoiding metal hydroxide formation.

-

Phase Separation: The use of centrifugation ensures a clean and complete separation of the aqueous and ionic liquid phases, which is essential for accurate quantification of the metal concentrations in each phase and for preventing cross-contamination in subsequent steps.

-

Back-Extraction: The successful back-extraction of the metal ions from the ionic liquid phase not only allows for the recovery of the metals but also validates the reversible nature of the extraction process. The ability to regenerate and reuse the ionic liquid is a key aspect of its "green" credentials. The high recovery percentages during back-extraction confirm that the metal was indeed transferred to the IL phase.

Visualizing the Extraction and Recovery Process

Caption: Extraction and recovery cycle diagram.

Conclusion

1-butyl-2-methylpyridinium hexafluorophosphate demonstrates significant potential as an effective and recyclable solvent for the liquid-liquid extraction of heavy metals from aqueous solutions. Its favorable physicochemical properties, particularly its hydrophobicity, contribute to the formation of a stable biphasic system essential for efficient extraction. The extraction process, governed by mechanisms such as ion exchange and neutral complex formation, can be optimized by controlling experimental parameters, most notably the pH of the aqueous phase. The provided protocol offers a robust starting point for researchers and professionals in developing tailored applications for heavy metal remediation. Further investigation into the extraction of a wider range of heavy metals and the long-term stability and reusability of [B2MPy][PF6] will continue to solidify its role in the advancement of green chemistry and environmental technology.

References

-

Boudesocque, S., et al. (2018). Novel Task Specific Ionic Liquids to Remove Heavy Metals from Aqueous Effluents. Molecules, 23(6), 1338. Available at: [Link]

-

Diabate, P. D., et al. (2018). Novel Task Specific Ionic Liquids to Remove Heavy Metals from Aqueous Effluents. [PDF]. Available at: [Link]

-

El-Kady, A. S. (2015). Extraction of rare earth and heavy metals, using ionic solvents as extraction medium (A Review). Oriental Journal of Chemistry, 31(2), 643-663. Available at: [Link]

-